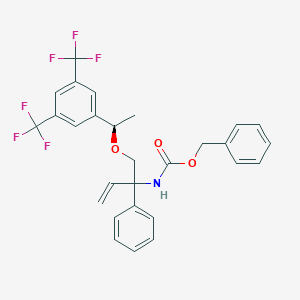
Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is a complex organic compound characterized by the presence of trifluoromethyl groups, phenyl rings, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chiral intermediate ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with other reagents to form the final product. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The specific methods used can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains the trifluoromethyl group and is used in various catalytic applications.
Uniqueness
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H25F6NO3 |
|---|---|
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
benzyl N-[1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]carbamate |
InChI |
InChI=1S/C28H25F6NO3/c1-3-26(22-12-8-5-9-13-22,35-25(36)37-17-20-10-6-4-7-11-20)18-38-19(2)21-14-23(27(29,30)31)16-24(15-21)28(32,33)34/h3-16,19H,1,17-18H2,2H3,(H,35,36)/t19-,26?/m1/s1 |
Clave InChI |
AJLOQDTVSJRCEN-ICCFGIFFSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


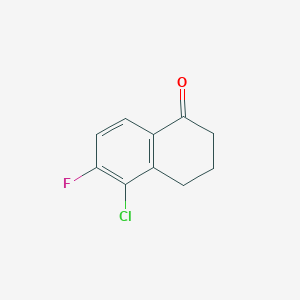

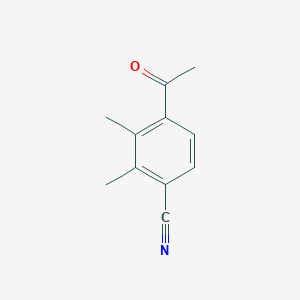
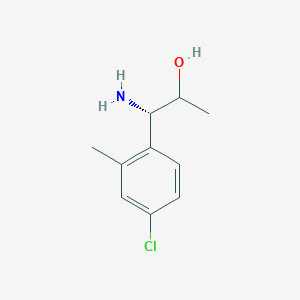
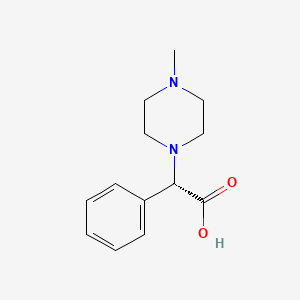
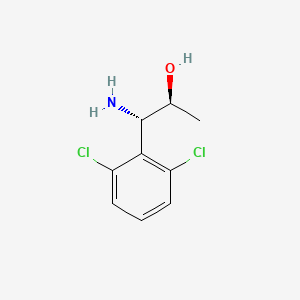
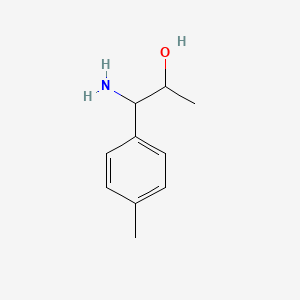


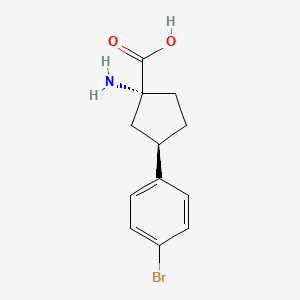
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
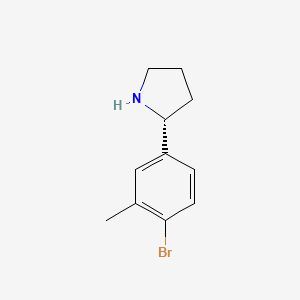
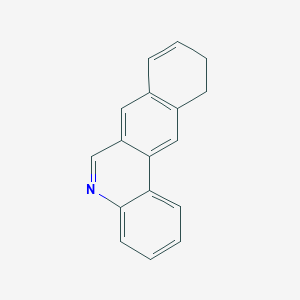
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
